molecular formula C12H14BrN3O2S B13564977 3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13564977
M. Wt: 344.23 g/mol
InChI Key: MRTQYQIWJKVGII-UHFFFAOYSA-N
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Description

3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a benzotriazole moiety with a thiane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 6-bromo-1H-1,2,3-benzotriazole with a suitable thiane precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as anhydrous aluminum chloride . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects . The thiane ring may also contribute to the compound’s overall activity by providing additional binding sites and enhancing its stability.

Comparison with Similar Compounds

Similar compounds to 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione include other benzotriazole derivatives such as:

The uniqueness of 3-[(6-bromo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione lies in its combination of a benzotriazole moiety with a thiane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14BrN3O2S

Molecular Weight

344.23 g/mol

IUPAC Name

3-[(6-bromobenzotriazol-1-yl)methyl]thiane 1,1-dioxide

InChI

InChI=1S/C12H14BrN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2

InChI Key

MRTQYQIWJKVGII-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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